molecular formula C19H14F3N4NaO5S B13406794 Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate CAS No. 75198-93-5

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B13406794
CAS No.: 75198-93-5
M. Wt: 490.4 g/mol
InChI Key: CGUIEABQHWOFCD-UHFFFAOYSA-M
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Description

Properties

CAS No.

75198-93-5

Molecular Formula

C19H14F3N4NaO5S

Molecular Weight

490.4 g/mol

IUPAC Name

sodium;5-[[4-acetamido-2-(trifluoromethyl)phenyl]diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C19H15F3N4O5S.Na/c1-9(27)24-11-3-5-15(13(7-11)19(20,21)22)25-26-18-14(23)4-2-10-6-12(32(29,30)31)8-16(28)17(10)18;/h2-8,28H,23H2,1H3,(H,24,27)(H,29,30,31);/q;+1/p-1

InChI Key

CGUIEABQHWOFCD-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)C(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods

The preparation of sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves a multi-step process:

  • Synthesis of the Diazonium Salt : The first step involves the synthesis of the diazonium salt from 4-acetamido-2-(trifluoromethyl)aniline. This is typically achieved by treating the aniline derivative with sodium nitrite in acidic conditions.

  • Coupling Reaction : The diazonium salt is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid in a basic medium. This reaction forms the azo bond, resulting in the desired product.

  • Purification : After the coupling reaction, the product is purified using various methods such as crystallization or chromatography to obtain a high-purity compound.

Chemical Properties and Applications

Property Description
Molecular Formula C19H14F3N4NaO5S
Molecular Weight 490.39 g/mol
Solubility Soluble in water
Color Typically red to orange
Applications Used in dyeing textiles, particularly cotton and wool

The compound is known for its vibrant color and is used in textile dyeing due to its ability to bind well with fabrics like cotton and wool.

Research Findings and Challenges

Research on this compound has focused on optimizing its synthesis to improve yield and purity. Challenges include controlling the reaction conditions to minimize side products and ensuring the stability of the azo bond under various environmental conditions.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction, leading to the formation of aromatic amines, which can interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate
  • CAS No.: 75198-93-5
  • EC No.: 278-103-7
  • Molecular Formula : C₁₉H₁₅F₃N₄O₅S·Na
  • Molecular Weight : 490.4 g/mol .

Structural Features :

  • Core Structure: Naphthalene backbone substituted with amino (-NH₂), hydroxyl (-OH), and sulfonate (-SO₃⁻) groups.
  • Azo Linkage : The azo (-N=N-) group bridges the naphthalene ring and a substituted phenyl group.
  • Key Substituents :
    • 4-Acetamido : Enhances solubility and stability.
    • 2-Trifluoromethyl (-CF₃) : Imparts hydrophobicity and electron-withdrawing effects .

Comparison with Structurally Similar Compounds

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

  • CAS No.: 70865-30-4
  • Molecular Formula : C₂₄H₂₂N₄O₆S₂·Na
  • Key Differences: Sulphonamide Group: Contains an ethylphenylamino-sulphonyl substituent instead of trifluoromethyl. Stability: Higher molecular weight (583.01 g/mol) may reduce solubility compared to the reference compound.
  • Applications : Used in textile dyes, with moderate fastness to light and washing .

Sodium 4-hydroxy-3-[(2-methoxy-5-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate

  • CAS No.: 3626-41-3
  • Molecular Formula : C₂₃H₁₇N₄NaO₇S
  • Key Differences: Nitro (-NO₂) and Methoxy (-OCH₃) Groups: Increase electron-withdrawing effects, altering spectral properties. Phenylamino Substituent: Enhances conjugation but may reduce thermal stability.
  • Applications : Specialty dye for synthetic fibers, with strong absorption in the visible spectrum .

Sodium 6-amino-4-hydroxy-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate

  • CAS No.: 6245-60-9
  • Molecular Formula : C₂₂H₁₆N₃NaO₆S₂
  • Fastness Properties:
  • Light Fastness : ISO 6 (excellent).
  • Wash Fastness : ISO 2–3 (moderate) .
  • Applications : High-performance dye for textiles and inks .

Disodium 5-[(5-acetamido-2-sulphonatophenyl)azo]-6-[(2,6-dimethylphenyl)amino]-4-hydroxynaphthalene-2-sulphonate

  • CAS No.: 79135-95-8
  • Molecular Formula : C₂₅H₂₂N₄Na₂O₈S₂
  • Key Differences: Dual Sulfonate Groups: Improve water solubility. Dimethylphenylamino Substituent: Enhances steric protection of the azo linkage, increasing UV stability.
  • Applications : Photostable dye for coatings and plastics .

Comparative Data Table

Property Reference Compound (75198-93-5) 70865-30-4 3626-41-3 6245-60-9 79135-95-8
Molecular Weight (g/mol) 490.4 583.01 516.46 516.46 602.63
Key Substituents -CF₃, -NHCOCH₃ -SO₂NHEtPh -NO₂, -OCH₃ -SO₂Ph -SO₃⁻, -NMe₂Ph
Solubility Moderate (polar solvents) Low High Moderate High
Thermal Stability High Moderate Low High Very High
Primary Application Industrial Dyes Textile Dyes Synthetic Fibers Inks/Textiles Coatings/Plastics

Research Findings and Industrial Relevance

  • Trifluoromethyl Advantage : The reference compound’s -CF₃ group provides a balance of hydrophobicity and electron-withdrawing effects, making it suitable for dyes requiring both colorfastness and solubility .
  • Nitro vs. Sulphonyl : Compounds with nitro groups (e.g., 3626-41-3) exhibit brighter colors but lower wash fastness compared to sulphonated derivatives .
  • Dual Sulfonate Systems : Disodium salts (e.g., 79135-95-8) show superior solubility and UV stability, ideal for outdoor applications .

Notes

  • Regulatory Status : Ensure compliance with regional chemical regulations (e.g., REACH) for industrial use .

Biological Activity

Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate, also known by its CAS number 75198-93-5, is a synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C19H14F3N4NaO5SC_{19}H_{14}F_{3}N_{4}NaO_{5}S

It has a molecular weight of approximately 490.39 g/mol and exhibits properties such as solubility in water due to its sulfonate group, which enhances its bioavailability.

Property Value
Molecular Weight490.39 g/mol
Density1.6 g/cm³ (at 20°C)
SolubilityWater-soluble

This compound exhibits several biological activities primarily through its interaction with cellular components. The azo group in its structure suggests potential for redox reactions, which may contribute to its biological effects.

Case Study 1: Cytotoxic Effects on K562 Cells

A study evaluated the cytotoxic effects of this compound on K562 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production being implicated .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of similar azo compounds, indicating that modifications in the phenyl ring could enhance antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are sparse, the structural similarities suggest potential efficacy .

Comparative Analysis of Biological Activities

Activity Sodium Compound Similar Compounds
CytotoxicityHigh (K562 cells)Moderate (various lines)
Antioxidant PotentialModerateHigh (various antioxidants)
Antimicrobial ActivityPotential (needs study)Proven (multiple studies)

Q & A

Q. What are the standard synthetic routes for Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate, and how are reaction conditions optimized?

The synthesis typically involves diazotization of 4-acetamido-2-(trifluoromethyl)aniline followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonate under alkaline conditions. Key steps include:

  • Diazotization : Use NaNO₂ and HCl at 0–5°C to generate the diazonium salt .
  • Coupling : Maintain pH 8–9 with sodium carbonate to ensure efficient azo bond formation .
  • Purification : Recrystallization from ethanol/water mixtures or dialysis to remove unreacted intermediates .
    Optimization : Continuous flow reactors improve yield and reproducibility by controlling temperature (±1°C) and residence time (e.g., 30–60 min) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • UV-Vis Spectroscopy : Confirm λₘₐₓ (~500–600 nm for azo dyes) and molar absorptivity .
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm for ¹⁹F) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. How is this compound utilized in biological assays (e.g., staining or molecular probes)?

  • Cellular Staining : Dissolve in PBS (pH 7.4, 1–10 µM) for 30 min, followed by washing to reduce background noise .
  • Competitive Binding Assays : Use fluorescence quenching to study interactions with proteins (e.g., BSA) at λₑₓ = 280 nm .
  • Controls : Include blank samples (dye-free) and reference standards (e.g., Congo Red) to validate specificity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected ¹H NMR splitting) be resolved?

  • Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
  • X-Ray Crystallography : Resolve ambiguities using SHELXL (single-crystal data, R-factor < 0.05) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. What strategies mitigate degradation during long-term storage or experimental use?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis products (e.g., sulfonate cleavage) .
  • Buffering : Store in amber vials at pH 6–8 (Tris-HCl buffer) to prevent azo bond reduction .
  • Antioxidants : Add 0.1% w/v sodium ascorbate to suppress radical-mediated degradation .

Q. How can computational tools predict its binding affinity in protein-ligand interactions?

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 1A2C for albumin) to estimate binding energies (ΔG < −7 kcal/mol) .
  • MD Simulations : GROMACS (50 ns trajectories) to assess stability of hydrogen bonds with sulfonate and hydroxyl groups .
  • QSAR Models : Correlate substituent effects (e.g., CF₃ vs. CH₃) with experimental IC₅₀ values .

Q. What analytical methods quantify trace impurities or byproducts in synthesized batches?

  • LC-MS/MS : MRM mode (e.g., m/z 580 → 452 for the parent ion) to detect sulfonated byproducts at <0.1% levels .
  • ICP-OES : Measure residual metal catalysts (e.g., Cu < 10 ppm) from coupling reactions .
  • TLC-Densitometry : Use silica gel plates (Rf = 0.3–0.5) with UV visualization for rapid impurity screening .

Structural and Mechanistic Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effect : CF₃ decreases electron density on the azo group, reducing susceptibility to nucleophilic attack .
  • Steric Effects : Bulkier CF₃ may hinder π-π stacking in dye aggregates, enhancing solubility .
  • Spectroscopic Impact : Red-shifts λₘₐₓ by 10–20 nm compared to non-fluorinated analogs .

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Crystal Growth : Slow evaporation from DMF/water (1:1) yields needle-like crystals suitable for SHELXL refinement .
  • Disorder Modeling : Partial occupancy of sulfonate groups requires ISOR and DELU restraints .
  • Twinned Data : Use TWINLAW to deconvolute overlapping reflections in low-symmetry space groups .

Methodological Comparisons

Q. How do synthesis and properties differ from structurally similar azo dyes (e.g., Acid Red 42)?

Parameter This Compound Acid Red 42
Sulfonate Groups 2 (positions 2 and 5)1 (position 2)
Bioactivity Higher BSA affinity (Kd = 2 µM)Lower affinity (Kd = 10 µM)
λₘₐₓ (nm) 520 (pH 7.4)490 (pH 7.4)
Synthetic Yield 65–70% (flow reactor)50–55% (batch)
Data sourced from comparative studies .

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